N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide
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Overview
Description
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, thiophene, and furan moieties contributes to its diverse chemical reactivity and potential biological activity.
Mechanism of Action
Target of Action
Similar compounds with a cyclopropyl-1,2,4-oxadiazol structure have been shown to interact with muscarinic receptors .
Mode of Action
It’s worth noting that similar cyclopropyl-1,2,4-oxadiazol derivatives have been shown to act as functionally selective partial agonists with antagonist properties in muscarinic receptor assays .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction is carried out at ambient temperature and allows for the formation of the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide (MnO2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: MnO2 in an organic solvent.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Materials Science: Its heterocyclic components are useful in the design of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Studies: The compound can be used to study the biological activity of 1,2,4-oxadiazole derivatives, which are known for their antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
N-(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)furan-2-carboxamide is unique due to its combination of the 1,2,4-oxadiazole ring with thiophene and furan moieties. This structural diversity enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-12(10-2-1-6-19-10)16-14-9(5-7-21-14)13-15-11(17-20-13)8-3-4-8/h1-2,5-8H,3-4H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHDPKHKDRDZCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=C(SC=C3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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